molecular formula C9H14N4O B2907526 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1894169-62-0

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2907526
CAS No.: 1894169-62-0
M. Wt: 194.238
InChI Key: VNDUVLQHTGEWQC-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This one-pot, multi-component reaction is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-N-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its cyclopropyl and ethyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-amino-N-cyclopropyl-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-13-8(10)7(5-11-13)9(14)12-6-3-4-6/h5-6H,2-4,10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDUVLQHTGEWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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